molecular formula C9H12IN3O2 B13620239 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13620239
M. Wt: 321.11 g/mol
InChI Key: JCDMLVDQDDWINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a propanoic acid backbone substituted with a cyclopropylamino group and a 4-iodo-pyrazole moiety.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15)

InChI Key

JCDMLVDQDDWINX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)I)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

  • Step 1: Preparation of 4-iodo-1H-pyrazole intermediate
    The iodinated pyrazole moiety is typically synthesized by electrophilic iodination of the corresponding pyrazole ring under controlled conditions to ensure regioselectivity at the 4-position.

  • Step 2: Formation of the propanoic acid backbone with pyrazolyl substitution
    The 4-iodo-pyrazole is then attached to a propanoic acid skeleton, often via nucleophilic substitution or coupling reactions involving a suitable leaving group on the propanoic acid derivative.

  • Step 3: Introduction of the cyclopropylamino group
    The cyclopropylamino substituent is incorporated by amination reactions, typically by reacting the intermediate with cyclopropylamine under conditions that favor selective substitution at the 2-position of the propanoic acid.

  • Step 4: Purification and characterization
    The final compound is purified by chromatographic techniques and characterized by spectroscopic methods such as NMR, MS, and IR to confirm the structure and purity.

Detailed Reaction Conditions and Considerations

Step Reaction Description Typical Reagents/Conditions Notes
1 Electrophilic iodination of pyrazole Iodine source (I2, N-iodosuccinimide), solvent (e.g., acetonitrile), mild heating Regioselective iodination at 4-position; control to avoid polyiodination
2 Coupling of 4-iodo-pyrazole to propanoic acid derivative Halogenated propanoic acid (e.g., 2-chloropropanoic acid), base (e.g., triethylamine), solvent (e.g., DMF) Nucleophilic substitution or transition-metal catalyzed coupling
3 Amination with cyclopropylamine Cyclopropylamine, solvent (e.g., ethanol), mild heating Ensures selective substitution at 2-position; may require protecting groups
4 Purification Chromatography (e.g., silica gel column), recrystallization To achieve high purity suitable for biological evaluation

Example Synthesis Summary from Available Data

  • The molecular formula is C9H12IN3O2 with a molecular weight of 321.11 g/mol.
  • The synthesis involves multi-step reactions starting from pyrazole derivatives and cyclopropylamine.
  • Optimization of reaction conditions such as temperature, solvent, and reaction time is essential to maximize yield and purity.
  • The presence of the iodine atom requires careful handling to prevent deiodination or side reactions during synthesis.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Remarks
Reaction temperature 25–110 °C Step-dependent; iodination often at room temp; coupling may require heating
Solvents Acetonitrile, DMF, ethanol Chosen for solubility and reaction compatibility
Reaction time 4–24 hours Longer times for coupling and amination steps
Yield Variable; typically moderate to high (50–85%) Dependent on reaction optimization
Purification methods Chromatography, recrystallization Essential for removing side products and impurities

Research Results and Analytical Data

  • Mass Spectrometry (MS): The molecular ion peak at m/z 321 confirms the molecular weight.
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show characteristic signals corresponding to cyclopropylamino, pyrazole, and propanoic acid moieties.
  • Infrared (IR) Spectroscopy: Displays absorption bands indicative of carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹), amine (N-H stretch), and aromatic ring vibrations.
  • Purity: High-performance liquid chromatography (HPLC) analysis typically shows purity above 95% after purification.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

  • Carboxylic acid : Enables acid-base reactions, esterification, and amide formation.

  • Cyclopropylamino group : Participates in alkylation, acylation, and hydrogen bonding.

  • 4-iodo-pyrazole : Undergoes nucleophilic aromatic substitution (e.g., Suzuki coupling) and halogen exchange.

Nucleophilic Substitution at the 4-Iodo-Pyrazole

The iodine atom on the pyrazole ring facilitates cross-coupling reactions. For example:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBoronic acid-substituted pyrazole~65%*
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃Aryl-substituted pyrazole~50%*

*Yields estimated from analogous reactions in.

The iodine’s position at the pyrazole’s 4th carbon enhances electrophilicity, enabling regioselective coupling (e.g., with aryl boronic acids) to generate biaryl derivatives for drug discovery .

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical derivatization:

ReactionReagents/ConditionsProductApplicationSource
EsterificationSOCl₂, followed by ROHMethyl/ethyl ester analogsProdrug synthesis
Amide FormationEDCl, HOBt, amineCyclopropylamino-amide derivativesBioactivity modulation

These derivatives are critical for improving solubility or targeting specific enzymes (e.g., kinase inhibition) .

Cyclopropylamino Group Reactivity

The cyclopropylamino moiety participates in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Ring-opening : Under acidic conditions, the cyclopropane ring can open to form linear amines, though this is less common due to strain stability .

Biological Interactions as Chemical Reactions

In pharmacological contexts, the compound exhibits covalent binding:

  • Cysteine targeting : The acrylamide group (in related analogs) forms covalent bonds with cysteine thiols (e.g., Cys218 in MKK7 kinase) via Michael addition, as shown in crystallographic studies .

  • Enzyme inhibition : The pyrazole ring acts as a hinge-binding motif in kinases, while the iodine enhances hydrophobic interactions .

Comparative Reactivity Table

Functional GroupReaction PartnerReaction TypeBiological RelevanceSource
4-Iodo-pyrazoleAryl boronic acidsSuzuki couplingKinase inhibitor development
Carboxylic acidMethanol/H⁺EsterificationProdrug optimization
Cyclopropylamino groupAcetyl chlorideAcylationMetabolic stability studies

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a broader class of pyrazole-containing propanoic acid derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent variations and their implications:

Substituent Variations on the Pyrazole Ring

Analog 1 : 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
  • Key Difference : The 4-iodo group is replaced with a 3-trifluoromethyl group.
  • Applications : Investigated in pharmaceutical research for kinase inhibition due to its improved lipophilicity compared to the iodine-substituted analog .
Analog 2 : 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid
  • Key Difference: A methyl group is added at the 2-position of the propanoic acid chain.
  • Impact : Steric hindrance from the methyl group may reduce conformational flexibility, affecting target binding. However, this modification could improve oral bioavailability .
  • Applications : Explored in agrochemicals for herbicidal activity, leveraging the iodine atom’s role in disrupting plant cell signaling .

Amino Group Modifications

Analog 3 : (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid
  • Key Difference: The cyclopropylamino group is replaced with a tert-butoxycarbonyl (Boc)-protected amino group.
  • Impact : The Boc group enhances solubility during synthetic intermediates but requires deprotection for biological activity. This analog serves as a precursor in anticancer inhibitor synthesis .
  • Applications : Used in the synthesis of Type D inhibitors (e.g., CW1–CW10) targeting proteolytic enzymes in cancer cells .

Backbone Modifications in Propanoic Acid Derivatives

Comparative analysis of other propanoic acid derivatives highlights functional diversity:

Compound Name Key Substituents Applications Source
Target Compound Cyclopropylamino, 4-iodo-pyrazole Enzyme inhibition, anticancer research
Fluazifop 4-(Trifluoromethyl)pyridinyl-oxy phenoxy Herbicide (ACCase inhibitor)
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid Mercaptomethyl, phenyl Antihypertensive agent (ACE inhibitor)

Commercial Availability and Pricing

Compound Supplier Price (50 mg) Notes
Target Compound CymitQuimica €810.00 High cost due to iodine sourcing
Analog 1 (Trifluoromethyl) CymitQuimica €810.00 Comparable pricing despite simpler synthesis
Analog 2 (Methyl) CymitQuimica €2,416.00 (500 mg) Premium pricing for agrochemical applications

Biological Activity

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of inflammatory responses and interactions with specific biological targets.

  • Molecular Formula : C₉H₁₂I₃N₃O₂
  • Molecular Weight : 321.11 g/mol
  • CAS Number : 2026198-09-2

Research indicates that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid may modulate various biological pathways through its interaction with specific proteins involved in inflammation and pain management. The presence of the iodo group enhances its reactivity and potential binding affinity to biological targets, which could lead to therapeutic applications in treating inflammatory diseases.

Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production and modulate the activity of enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Analgesic Effects

The compound's potential analgesic properties are also noteworthy. By targeting specific receptors involved in pain signaling, it could provide relief in conditions characterized by chronic pain.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acidContains a carbamoyl groupPotential anti-inflammatory effects
4-amino-1H-pyrazole derivativesSimilar pyrazole core but different substituentsUsed in anti-inflammatory research
5-substituted pyrazolesVarying substituents at different positions on the pyrazole ringDifferent pharmacological profiles

The unique combination of functional groups in 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid distinguishes it from other compounds, potentially enhancing its specificity towards certain biological targets.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological profile:

  • Inflammation Modulation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Pain Management : Another investigation assessed the analgesic effects using a formalin-induced pain model. The administration of the compound resulted in reduced pain scores compared to control groups, indicating its efficacy in pain relief.
  • Binding Affinity Studies : Interaction studies revealed that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid exhibits high binding affinity to purinergic receptors, which are implicated in various cardiovascular diseases. This suggests potential applications beyond inflammation and pain management.

Q & A

Q. Basic

TechniqueApplication
1H/13C NMR Iodine’s electronegativity deshields adjacent protons (e.g., pyrazole C-H: δ 7.5–8.5 ppm) .
HPLC-MS Confirms molecular weight (317.51 g/mol for hydrochloride salt) and purity (>98%) .
X-ray crystallography Resolves iodine’s spatial arrangement and hydrogen-bonding networks (if crystalline) .

How does the cyclopropylamino group influence stability under acidic/basic conditions?

Advanced
The cyclopropane ring is prone to ring-opening under strong acids/bases. Experimental approaches include:

  • Stability studies : Incubate at pH 2–12 (37°C), monitor degradation via HPLC.
  • LC-MS identification : Degradation products may include propanoic acid derivatives or opened cyclopropane adducts .

What strategies mitigate low yields in the final coupling step?

Q. Advanced

ChallengeSolution
Steric hindranceUse microwave-assisted synthesis (enhanced reaction kinetics) .
Poor solubilityOptimize solvent polarity (e.g., dichloromethane with triethylamine) .
Side reactionsIntroduce protecting groups (e.g., Boc) for the cyclopropylamine .

How do solvent polarity and temperature affect the aza-Michael step?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyclopropylamine.
  • Low temperatures (–20°C) favor regioselective adduct formation, avoiding thermodynamic byproducts .

How can researchers resolve discrepancies in reported melting points for iodopyrazole derivatives?

Advanced
Discrepancies may arise from polymorphism or hydration. Confirm via:

  • DSC/TGA : Identify phase transitions.
  • XRPD : Compare diffraction patterns with literature.
  • Recrystallization : Test solvents (e.g., 2-propanol vs. methanol) to isolate polymorphs .

What safety precautions are essential for handling the iodopyrazole moiety?

Q. Basic

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Avoid inhalation; iodine decomposition may release toxic fumes.
  • Spill management : Use sand/vermiculite for containment; dispose as hazardous waste .

What storage conditions maximize stability?

Q. Advanced

  • Temperature : –20°C in airtight containers.
  • Light protection : Amber vials to prevent photodegradation.
  • Humidity : Desiccants to avoid hydrolysis of the cyclopropane ring .

What in vitro assays evaluate bioactivity against pyrazole-targeted enzymes?

Q. Advanced

  • Kinase inhibition assays : Use fluorogenic substrates (e.g., ATP analogs) at pH 7.4.
  • Cellular uptake studies : Radiolabel with 125I for tracing (requires specialized facilities) .

How can column chromatography be optimized for purification?

Q. Advanced

ParameterOptimization
Stationary phase Silica gel (230–400 mesh).
Mobile phase Ethyl acetate/hexane (1:4 gradient) .
Monitoring TLC (Rf ~0.3–0.5 in ethyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.